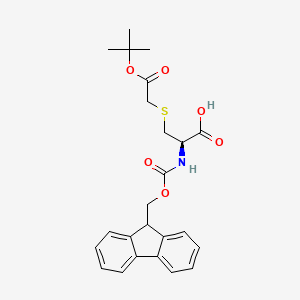

Fmoc-2,3-dehydroval-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

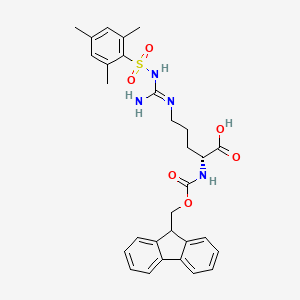

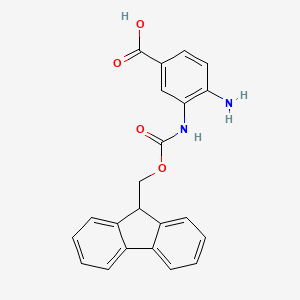

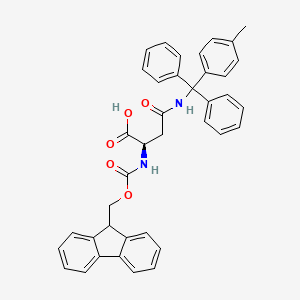

Fmoc-2,3-dehydroval-OH is a specialty product used for proteomics research1. It has a molecular weight of 337.38 and a molecular formula of C20H19NO41.

Synthesis Analysis

The Fmoc group can be introduced by科学研究应用

Proteomics Research

“Fmoc-2,3-dehydroval-OH” is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques. The use of “Fmoc-2,3-dehydroval-OH” in this field is likely related to its role in peptide synthesis, given its structure and properties.

Biomedical Applications

“Fmoc-2,3-dehydroval-OH” has been used in the synthesis of peptide-based hydrogels (PHGs) for potential biomedical applications . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

In one study, six analogues of a series of peptides, referred to as series K, were synthesized. In these analogues, the acetyl group at the N-terminus was replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The peptides’ tendency to self-assemble and gel in aqueous solution was investigated using a set of biophysical techniques .

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Bioprinting Applications

“Fmoc-2,3-dehydroval-OH” has been used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which are proposed as a scaffold for bioprinting applications . Bioprinting is a technique used to create three-dimensional cell patterns using a layer-by-layer method to generate tissue-like structures that are later used in medical and tissue engineering fields .

Peptide Synthesis

“Fmoc-2,3-dehydroval-OH” is also used in peptide synthesis . The Fmoc group is a protective group used in organic synthesis, particularly in peptide synthesis, where it serves to protect the amine functional group . The Fmoc group is removed under mildly basic conditions, making it compatible with many other reaction conditions .

Bioprinting Applications

“Fmoc-2,3-dehydroval-OH” has been used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which are proposed as a scaffold for bioprinting applications . Bioprinting is a technique used to create three-dimensional cell patterns using a layer-by-layer method to generate tissue-like structures that are later used in medical and tissue engineering fields .

Peptide Synthesis

“Fmoc-2,3-dehydroval-OH” is also used in peptide synthesis . The Fmoc group is a protective group used in organic synthesis, particularly in peptide synthesis, where it serves to protect the amine functional group . The Fmoc group is removed under mildly basic conditions, making it compatible with many other reaction conditions .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVIIHAWJFLOAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2,3-dehydroval-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)